1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine
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Overview
Description
1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a nitro-oxadiazole-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a fluorophenyl group, often using a halogen exchange reaction.
Attachment of the Nitro-Oxadiazole-Pyridine Moiety: This complex moiety is introduced through a series of reactions, including nitration, cyclization, and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used to investigate the biological activities of fluorinated and nitro-oxadiazole derivatives.
Industrial Applications: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-4-(4-nitrophenyl)piperazine: Similar structure but lacks the oxadiazole-pyridine moiety.
1-(2-Fluorophenyl)-4-(2-nitrophenyl)piperazine: Similar structure but lacks the oxadiazole-pyridine moiety.
Uniqueness
1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is unique due to the presence of the nitro-oxadiazole-pyridine moiety, which imparts distinct chemical and biological properties. This moiety enhances its potential as a therapeutic agent and differentiates it from other similar compounds .
Properties
IUPAC Name |
3-[4-[4-(2-fluorophenyl)piperazin-1-yl]-3-nitrophenyl]-5-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O3/c24-17-5-1-2-7-19(17)28-11-13-29(14-12-28)20-9-8-16(15-21(20)30(31)32)22-26-23(33-27-22)18-6-3-4-10-25-18/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOLNBSOBBKIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-])C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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